1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Description
1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and sensing of PAAs . By introducing an electron-deficient monomer into a 2D framework, the compound can sense electron-rich PAA molecules with high sensitivity and selectivity .
Pharmacokinetics
The compound exhibits high stability, high porosity, and high fluorescence performance , which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound’s action results in the detection of PAAs with unprecedented sensitivity and selectivity . It exhibits low detection limits towards phenylamine (PA) and p-phenylenediamine (PDA), surpassing all reported fluorescent sensors .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s fluorescence performance can be affected by the presence of various amines . The compound has been designed to maintain high stability and performance even in complex environments .
Properties
IUPAC Name |
1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c27-19-13-25(21(29)26(19)16-4-2-1-3-5-16)15-8-10-24(11-9-15)20(28)14-6-7-17-18(12-14)23-30-22-17/h1-7,12,15H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDNIPXDXRFNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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